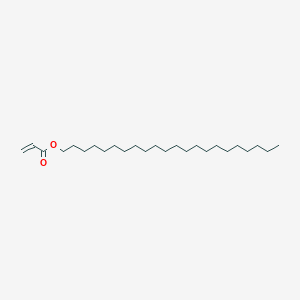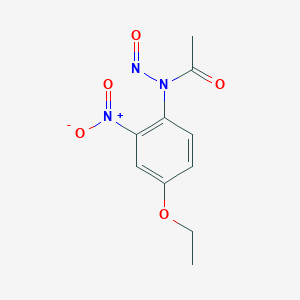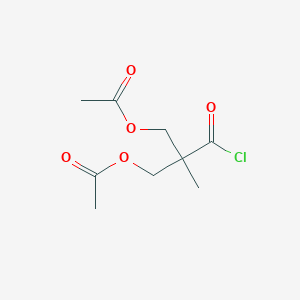
Acrylate de docosyles
Vue d'ensemble
Description
Docosyl acrylate is a useful research compound. Its molecular formula is C25H48O2 and its molecular weight is 380.6 g/mol. The purity is usually 95%.
The exact mass of the compound Docosyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Docosyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Docosyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et modification des polymères
L’acrylate de docosyles est largement utilisé dans la synthèse des polymères en raison de sa longue chaîne aliphatique qui confère des propriétés souhaitables aux polymères. Il forme des homopolymères et des copolymères qui peuvent être adaptés à des utilisations spécifiques .
Applications:- La polymérisation peut être initiée en utilisant des techniques telles que la polymérisation radicalaire par transfert d’atome (ATRP), qui permet de contrôler la distribution des masses moléculaires .
Revêtements de surface
La longue chaîne aliphatique de l’this compound contribue à la nature hydrophobe des revêtements, ce qui en fait un excellent choix pour les applications de surface résistantes à l’eau.
Applications:- Le composé est utilisé dans des formulations qui nécessitent un durcissement à des températures modérées, bénéficiant de son point de fusion relativement bas de 43-45 °C .
Agents de finition textiles
La capacité du composé à former des polymères à faible retrait et à haute stabilité chimique le rend idéal pour les applications textiles.
Applications:- L’acrylate de béhényle est utilisé dans les procédés de polymérisation en émulsion pour créer des revêtements qui adhèrent bien aux fibres naturelles et synthétiques .
Applications biomédicales
En raison de sa nature non toxique, l’acrylate de béhényle trouve des applications dans le domaine biomédical, notamment dans les systèmes d’administration de médicaments et le génie tissulaire.
Applications:Safety and Hazards
Docosyl acrylate can cause skin irritation and serious eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice . If it comes in contact with skin, wash immediately with plenty of soap and water . It is also advised to wear suitable protective clothing, gloves, and eye/face protection . In case of a fire, use extinguishing measures suitable for the surroundings .
Mécanisme D'action
Mode of Action:
The mechanism of action involves several steps:
- Polymerization : Behenyl Acrylate can form homopolymers or copolymers with other monomers. These polymers exhibit properties such as chemical stability, hydrophobicity, abrasion resistance, flexibility, and impact strength .
Biochemical Pathways:
Behenyl Acrylate affects various pathways:
- Addition Reactions : Behenyl Acrylate readily undergoes addition reactions with organic and inorganic compounds, making it useful for chemical syntheses .
Pharmacokinetics:
Action Environment:
Environmental factors play a role:
Analyse Biochimique
Biochemical Properties
It is known that Docosyl acrylate is a hydrophobic molecule with a high partition coefficient (log Pow > 6.5 at 23 °C) , indicating that it is likely to interact with lipid-rich environments such as cell membranes.
Molecular Mechanism
It is known that acrylates can undergo polymerization reactions, potentially interacting with biomolecules in the process .
Temporal Effects in Laboratory Settings
It is known that acrylates can undergo polymerization reactions, which could potentially affect their stability and degradation .
Metabolic Pathways
It is known that acrylates can be metabolized by various enzymes, potentially leading to the formation of reactive metabolites .
Transport and Distribution
Given its hydrophobic nature, it is likely to interact with lipid-rich environments such as cell membranes .
Subcellular Localization
Given its hydrophobic nature, it is likely to interact with lipid-rich environments such as cell membranes .
Propriétés
IUPAC Name |
docosyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYCTOSKLIHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-24-6 | |
| Record name | Behenyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066359 | |
| Record name | Docosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18299-85-9 | |
| Record name | Behenyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, docosyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














